1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylurea
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Overview
Description
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylurea is a synthetic organic compound with a unique structure that combines a benzyl group, a methylamino group, and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Preparation of the Alkyne Intermediate: The starting material, 4-(benzyl(methyl)amino)but-2-yne, is synthesized by reacting benzylamine with propargyl bromide in the presence of a base such as potassium carbonate.
Formation of the Urea Derivative: The alkyne intermediate is then reacted with phenyl isocyanate under mild conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Scientific Research Applications
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylurea has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an inhibitor in various biological pathways, including kinase inhibition.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylurea involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby inhibiting its activity. This interaction can disrupt various signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea:
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-tert-butylurea: Another urea derivative with potential biological activity.
Uniqueness
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-22(16-17-10-4-2-5-11-17)15-9-8-14-20-19(23)21-18-12-6-3-7-13-18/h2-7,10-13H,14-16H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDWSKQAFJIEGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)NC1=CC=CC=C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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